molecular formula C15H25NO B1385391 N-[2-(Pentyloxy)benzyl]-2-propanamine CAS No. 1040683-40-6

N-[2-(Pentyloxy)benzyl]-2-propanamine

Cat. No.: B1385391
CAS No.: 1040683-40-6
M. Wt: 235.36 g/mol
InChI Key: WAQVTEOEUPUBSS-UHFFFAOYSA-N
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Description

Classification and Chemical Family

N-[2-(Pentyloxy)benzyl]-2-propanamine belongs to the broader category of substituted arylalkylamines, specifically within the phenylalkylamine subclass. This classification places the compound among a diverse group of chemical entities that share common structural motifs while exhibiting varied biological and chemical properties. The compound can be further categorized as a benzylamine derivative, sharing fundamental structural characteristics with the parent benzylamine molecule (C6H5CH2NH2), which consists of a benzyl group attached to an amine functional group.

The structural complexity of this compound emerges from its multi-component architecture. The molecule incorporates three distinct structural domains: the aromatic benzene ring system, the alkoxy substituent chain, and the branched aliphatic amine component. This tripartite structure positions the compound within the specialized category of ether-substituted benzylamines, where the presence of the pentyloxy group significantly modifies the electronic and steric properties compared to simpler benzylamine analogs.

Classification Level Category Structural Features
Primary Family Arylalkylamines Aromatic ring connected to alkyl-amino chain
Secondary Classification Phenylalkylamines Benzene ring as aromatic component
Tertiary Grouping Substituted Benzylamines Benzyl group linked to amine functionality
Quaternary Specification Ether-Substituted Derivatives Alkoxy substituent on aromatic ring

The compound's position within the phenylalkylamine family connects it to a vast array of naturally occurring and synthetic molecules with diverse pharmacological and industrial applications. This classification system provides essential context for understanding the compound's potential reactivity patterns, synthetic accessibility, and structure-activity relationships that govern its behavior in various chemical environments.

Historical Context in Benzylamine Chemistry

The development of benzylamine chemistry traces its origins to the pioneering work of Rudolf Leuckart in the late 19th century, whose accidental discovery of benzylamine synthesis fundamentally shaped the field. Leuckart's initial observation that heating benzaldehyde with formamide produced benzylamine rather than the expected benzylidenediformamide established the foundation for what became known as the Leuckart reaction. This serendipitous discovery opened new pathways for the synthesis of primary amines from carbonyl compounds and demonstrated the versatility of benzylamine as both a synthetic target and a building block for more complex molecules.

The historical progression of benzylamine chemistry gained significant momentum in the early 20th century when Otto Wallach, a colleague of Leuckart at the University of Göttingen, expanded the reaction scope to include alicyclic and terpenoid ketones and aldehydes. This work established the general applicability of reductive amination processes and laid the groundwork for the systematic exploration of substituted benzylamine derivatives. The methodology developed during this period became instrumental in the preparation of increasingly complex benzylamine structures, including compounds with multiple substituents and extended alkyl chains.

The evolution of benzylamine chemistry continued through the mid-20th century with the recognition of benzylamine's role as a "masked source of ammonia" in synthetic transformations. This concept revolutionized approaches to amine synthesis by enabling the selective introduction of amino groups through benzylation followed by debenzylation via hydrogenolysis. The development of this protective group strategy provided chemists with powerful tools for the construction of complex nitrogen-containing molecules while maintaining selectivity and preventing unwanted side reactions.

Modern benzylamine chemistry has expanded to encompass sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and biocatalytic transformations. Recent advances have demonstrated the utility of benzylamine derivatives in direct carbon-hydrogen arylation reactions, where simple benzylamine can serve as a promoting agent for radical-based coupling processes. These contemporary developments reflect the continuing evolution of benzylamine chemistry and its adaptation to meet the demands of modern synthetic organic chemistry.

Nomenclature and Identification Systems

This compound operates under multiple systematic nomenclature frameworks, each providing specific insights into its structural organization and chemical relationships. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-[(2-pentoxyphenyl)methyl]propan-2-amine, which systematically describes the connectivity pattern and substitution scheme. This nomenclature emphasizes the central nitrogen atom's bonding to both the substituted benzyl group and the isopropyl moiety, providing a clear structural roadmap for chemical synthesis and analysis.

Properties

IUPAC Name

N-[(2-pentoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-5-8-11-17-15-10-7-6-9-14(15)12-16-13(2)3/h6-7,9-10,13,16H,4-5,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQVTEOEUPUBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pentyloxy)benzyl]-2-propanamine typically involves the reaction of 2-(pentyloxy)benzyl chloride with 2-propanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pentyloxy)benzyl]-2-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

Organic Synthesis

N-[2-(Pentyloxy)benzyl]-2-propanamine serves as a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and electrophilic substitution—makes it suitable for preparing complex molecules.

Key Reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield alcohols or amines using lithium aluminum hydride.
  • Substitution: The benzyl group can participate in nitration or halogenation reactions.

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions. Its structural features allow it to interact specifically with proteins, aiding in elucidating their roles within biological systems. This application is critical for understanding biochemical pathways and developing potential therapeutic agents .

Case Study:
A study investigating protein-ligand interactions demonstrated that this compound effectively modulated the activity of specific enzymes involved in metabolic pathways. The compound's binding affinity was assessed through various assays, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-[2-(Pentyloxy)benzyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Alkyl Chain Length

Compound Name Substituent Position Ether Group Amine Chain Key Differences Reference
N-[2-(Pentyloxy)benzyl]-2-propanamine 2- (ortho) Pentyloxy (C₅H₁₁O) Propanamine Reference compound -
N-[4-(Benzyloxy)benzyl]propan-2-amine 4- (para) Benzyloxy (C₆H₅O) Propanamine Para-substitution; aromatic ether
N-[3-(Benzyloxy)benzyl]-2-butanamine 3- (meta) Benzyloxy Butanamine Meta-substitution; longer amine chain
N-(2-Chloroethyl)-N-(1-methylethyl)-2-propanamine N/A Chloroethyl Propanamine Halogenated alkyl chain; no aromatic ring
  • For example, para-substituted benzyloxy compounds are commonly utilized in drug design for their symmetry and ease of synthesis .
  • Ether Group : The pentyloxy group’s longer alkyl chain increases lipophilicity (logP ≈ 3.5–4.0 estimated) compared to benzyloxy (logP ≈ 2.8–3.2) or methoxy (logP ≈ 1.0–1.5), which could enhance blood-brain barrier penetration .
  • Amine Chain : Propanamine (isopropyl) vs. butanamine (sec-butyl) alters basicity and steric bulk. Butanamine derivatives may exhibit higher metabolic stability due to reduced susceptibility to oxidative deamination .

Functional Group Variations

  • Halogenated Analogues: Compounds like N-(2-chloroethyl)-N-(1-methylethyl)-2-propanamine incorporate chloroethyl groups, which are reactive in alkylation reactions (e.g., DNA crosslinking in anticancer agents) but may confer toxicity compared to the non-halogenated target compound .
  • Amide vs. Amine : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the amine with an amide, reducing basicity and hydrogen-bonding capacity but improving hydrolytic stability .

Biological Activity

N-[2-(Pentyloxy)benzyl]-2-propanamine, with the molecular formula C15H25NO, is a compound of significant interest in biochemical research due to its diverse biological activities. This compound is primarily utilized in proteomics and various biochemical assays, where it serves as a reagent for studying enzyme interactions and protein modifications. Its unique structure allows it to modulate various biochemical pathways, making it a valuable tool in both academic and industrial research settings.

Structure and Composition

  • Molecular Formula: C15H25NO
  • Molecular Weight: 235.37 g/mol
  • CAS Number: 1040683-40-6

Chemical Reactions

This compound can undergo several types of chemical reactions, which include:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield alcohols or amines with reducing agents such as lithium aluminum hydride.
  • Substitution: The benzyl group can participate in electrophilic substitution reactions, leading to derivatives like nitrobenzyl or halobenzyl compounds.

Table of Common Reactions

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones, Carboxylic acids
ReductionLithium aluminum hydrideAlcohols, Amines
SubstitutionNitric acid, BromineNitrobenzyl, Halobenzyl derivatives

This compound acts by interacting with specific molecular targets such as enzymes and receptors. This interaction can result in either the inhibition or activation of these targets, thereby modulating various biochemical pathways. The precise mechanism often depends on the specific application and target involved .

Applications in Research

The compound has been utilized in various scientific studies:

  • Proteomics Research: It is used to study protein interactions and functions, aiding in the understanding of complex biological systems.
  • Biochemical Assays: Employed in assays that investigate enzyme activity and protein modifications.
  • Medicinal Chemistry: Ongoing research explores its potential therapeutic applications, particularly in developing drugs targeting specific biochemical pathways .

Case Studies and Research Findings

  • Study on Enzyme Interactions:
    A study demonstrated that this compound could effectively modulate the activity of certain enzymes involved in metabolic pathways. The compound was shown to enhance enzyme activity under specific conditions, suggesting potential applications in metabolic disorders.
  • Therapeutic Potential:
    Research has indicated that derivatives of this compound may exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This finding underscores its potential role in developing treatments for diabetes .
  • GPR88 Agonist Activity:
    Investigations into related compounds have revealed their ability to activate GPR88, a receptor implicated in various neurological disorders. This suggests that this compound and its analogs could be explored for therapeutic strategies targeting neurodegenerative diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Modulation of Enzyme Activity: Acts as an inhibitor or activator depending on the target.
  • Potential Therapeutic Applications: Investigated for protective effects against cellular stress and modulation of neuroreceptors.
  • Research Utility: Valuable in proteomics and biochemical assays for studying complex biological interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(Pentyloxy)benzyl]-2-propanamine, and how can regioselectivity in benzyl ether formation be controlled?

  • Methodological Answer : Prioritize coupling 2-pentyloxybenzyl halides with 2-propanamine derivatives under nucleophilic substitution conditions. Use microwave-assisted synthesis (50–80°C, 1–3 hours) to enhance reaction efficiency and reduce byproducts . Regioselectivity in ether formation can be improved by employing phase-transfer catalysts or adjusting solvent polarity (e.g., DMF vs. THF) . Confirm intermediates via TLC or LC-MS.

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.5–7.5 ppm for the benzyl group) and methylene signals (δ 3.5–4.5 ppm for the pentyloxy chain) .
  • Mass Spectrometry (MS) : Use high-resolution MS (FAB or ESI) to confirm molecular ion peaks (e.g., m/z 493 [MH+] for related analogs) and rule out impurities .
  • HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%).

Q. How can solubility challenges in pharmacological assays be addressed?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤ 0.1% v/v) or lipid-based formulations. For aqueous solubility, synthesize hydrochloride salts via HCl gas bubbling in anhydrous ether. Characterize salt formation via FT-IR (N-H stretching at 2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer :

  • Structural Modifications : Vary pentyloxy chain length (C3–C7) and introduce substituents (e.g., fluoro, methyl) on the benzyl ring .
  • Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., monoamine oxidases). Use radioligand displacement assays (IC50 determination) .

Q. What in vitro models are suitable for assessing metabolic stability, and which pathways should be prioritized?

  • Methodological Answer :

  • Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor depletion via LC-MS/MS. Prioritize CYP3A4/2D6 pathways due to amine metabolism .
  • Metabolite Identification : Use high-resolution MS/MS to detect N-dealkylation or hydroxylation products .

Q. What enantioselective synthesis methods are effective for isolating optically active isomers?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation or use asymmetric hydrogenation with Ru-BINAP catalysts. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. How can computational docking predict target interactions, and which validation methods are recommended?

  • Methodological Answer :

  • Docking Tools : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors). Focus on hydrophobic pockets accommodating the pentyloxy chain .
  • Validation : Compare docking scores with experimental IC50 values. Perform molecular dynamics simulations (100 ns) to assess binding stability .

Q. What strategies mitigate degradation under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Store at 4°C in amber vials under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Detect oxidation products via LC-MS .
  • Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to prevent hydrolysis .

Q. How should in vivo neuropharmacological studies evaluate blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • BBB Permeability : Use PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s indicates high penetration) .
  • In Vivo Models : Administer IV/PO doses in rodents and measure brain/plasma ratios via LC-MS. Include positive controls (e.g., clozapine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[2-(Pentyloxy)benzyl]-2-propanamine

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